molecular formula C10H13FN2O5 B11831950 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11831950
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-PJGXCUNHSA-N
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Description

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring fused with a tetrahydrofuran moiety, which is further substituted with fluorine, hydroxyl, and hydroxymethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps, including the formation of the tetrahydrofuran ring and the subsequent introduction of the pyrimidine moiety. The synthetic route typically starts with the preparation of the tetrahydrofuran intermediate, followed by the introduction of the fluorine, hydroxyl, and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its unique structural features and biological activity. Additionally, it finds use in the pharmaceutical industry for the development of new drugs and in the agricultural sector for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine or tetrahydrofuran rings, such as 1-(2,3-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and 1-(3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. The presence of the fluorine atom in the compound of interest enhances its chemical stability and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8+,10-/m1/s1

InChI Key

ARKKGZQTGXJVKW-PJGXCUNHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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